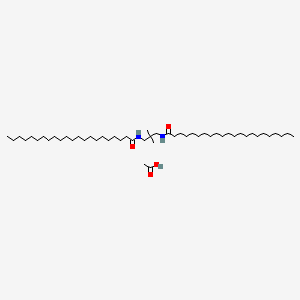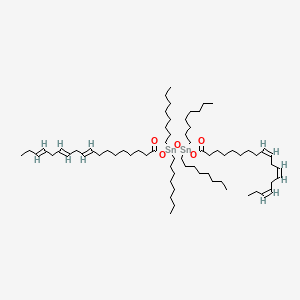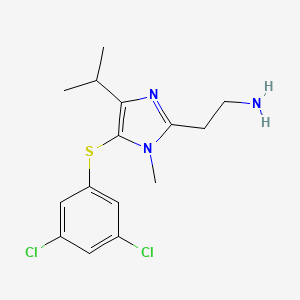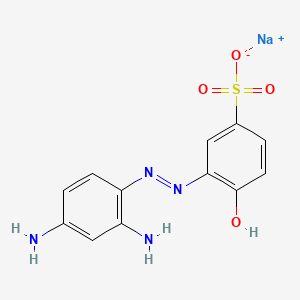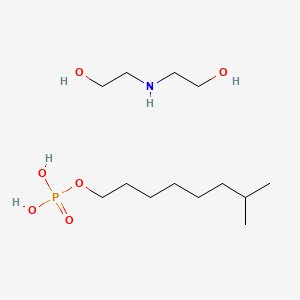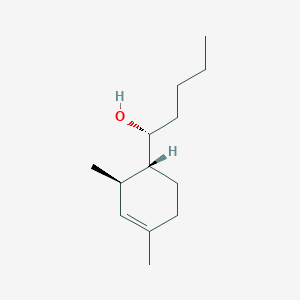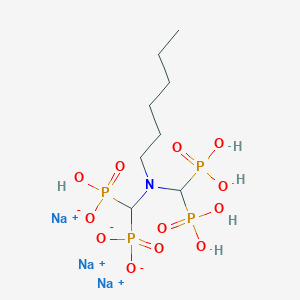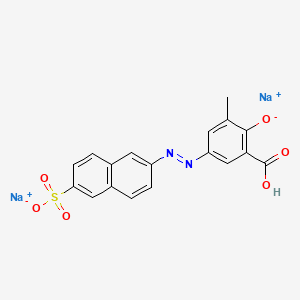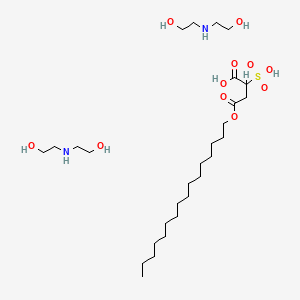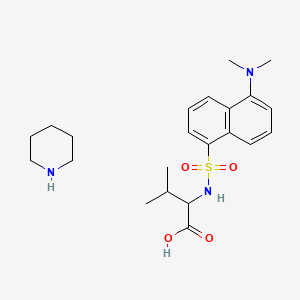
Einecs 282-664-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 282-664-3, also known as Dimethyl Sulfoxide, is a chemical compound with the molecular formula C2H6OS. It is a colorless liquid that is widely used as a solvent in various chemical reactions and industrial processes. Dimethyl Sulfoxide is known for its ability to penetrate biological membranes, making it valuable in medical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl Sulfoxide is typically synthesized through the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide as oxidizing agents. The reaction is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfide to Dimethyl Sulfoxide.
Industrial Production Methods
In industrial settings, Dimethyl Sulfoxide is produced by the oxidation of dimethyl sulfide using oxygen in the presence of a catalyst. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to Dimethyl Sulfoxide using oxygen.
Purification: The crude Dimethyl Sulfoxide is purified through distillation to remove impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl Sulfoxide undergoes various chemical reactions, including:
Oxidation: Dimethyl Sulfoxide can be further oxidized to dimethyl sulfone.
Reduction: It can be reduced to dimethyl sulfide.
Substitution: Dimethyl Sulfoxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride and sodium methoxide are commonly used.
Major Products
Oxidation: Dimethyl sulfone.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl Sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in cell culture and cryopreservation due to its ability to penetrate cell membranes.
Medicine: Used as a drug delivery agent and in the treatment of interstitial cystitis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Dimethyl Sulfoxide exerts its effects by penetrating biological membranes and altering the permeability of cells. It interacts with various molecular targets, including proteins and lipids, leading to changes in cellular function. The exact pathways involved in its mechanism of action are complex and depend on the specific application and concentration used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Sulfone: An oxidation product of Dimethyl Sulfoxide with similar solvent properties.
Dimethyl Sulfide: A reduction product of Dimethyl Sulfoxide with different chemical properties.
Uniqueness
Dimethyl Sulfoxide is unique due to its ability to penetrate biological membranes and its versatility as a solvent in various chemical reactions. Its wide range of applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
84282-18-8 |
|---|---|
Molekularformel |
C22H33N3O4S |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine |
InChI |
InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2 |
InChI-Schlüssel |
OSSMYKCPNFDDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


